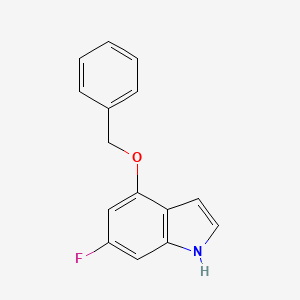

4-(Benzyloxy)-6-fluoro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

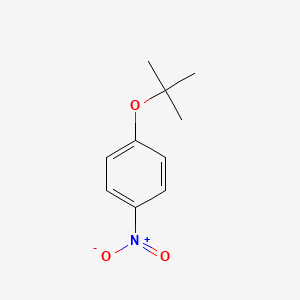

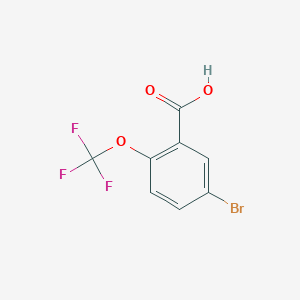

4-(Benzyloxy)-6-fluoro-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various biological systems and pharmaceutical applications. The presence of a benzyloxy substituent and a fluorine atom in the molecule suggests potential for unique chemical reactivity and biological activity.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a related compound, involves benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, indicating that similar methods could potentially be applied to synthesize 4-(Benzyloxy)-6-fluoro-1H-indole . Additionally, the palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position, as described in another study, could be relevant for introducing the fluoro group at the correct position on the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. For example, the study on 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide provides insights into the crystal structure of an indole-containing compound, which could be similar to the structure of 4-(Benzyloxy)-6-fluoro-1H-indole . The indole nucleus is a key element in many biologically active molecules, and the presence of substituents can significantly affect the molecule's properties and interactions.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions. The synthesis of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which includes a fluoro-indole moiety, involves condensation reactions and highlights the reactivity of the indole ring towards electrophilic substitution . The reactivity of the benzyloxy group in 4-(Benzyloxy)-6-fluoro-1H-indole could also be explored in similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their functional groups. For instance, the fluorescence properties of indole derivatives, as seen in the synthesis of biologically important, fluorescence-active 5-hydroxy benzo[g]indoles, suggest that 4-(Benzyloxy)-6-fluoro-1H-indole may also exhibit fluorescence, which could be useful in sensing applications . The presence of a fluorine atom can affect the acidity, reactivity, and overall electronic properties of the molecule, as seen in the application of benzoxazole and benzothiazole analogues in fluorescent probes .

Applications De Recherche Scientifique

Antioxidant Properties : A study highlighted the antioxidant activity of substituted 2-phenyl-1H-indoles, including 6-fluoro analogues like 4-(Benzyloxy)-6-fluoro-1H-indole. These compounds exhibited potent antioxidant activity, comparable to known antioxidants like melatonin (Karaaslan et al., 2013).

Chemical Synthesis and Modifications : Research has explored various chemical synthesis methods and modifications of 4-benzyloxyindoles, including studies on the catalytic hydrogenation and selective preparation methods (Seemann et al., 1971).

Pharmacological Applications : Indole compounds, including derivatives of 4-(Benzyloxy)-6-fluoro-1H-indole, have been investigated for their potential pharmacological applications. For instance, a study focused on the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines using 1-fluoro-1,2-benziodoxol-3(1H)-one, highlighting the versatility of fluoroindole compounds (Jiang, Li, & Yu, 2018).

Biochemical Studies : The compound has been used in biochemical studies, such as the expansion of substrate specificity in enzymes like Cytochrome P450 2A6. This study utilized derivatives of 4-(Benzyloxy)-6-fluoro-1H-indole to expand the enzyme's capability in oxidizing bulky substituted indole compounds (Wu, Podust, & Guengerich, 2005).

Material Science and Solar Energy : In material science, derivatives of 4-(Benzyloxy)-6-fluoro-1H-indole have been explored in the context of dye-sensitized solar cells. A study developed organic chromophores based on this compound, demonstrating its potential in photovoltaic performance and solar energy conversion (Ji et al., 2020).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzophenone, indole, and benzimidazole moieties, have been used in the development of new antibacterial agents . These compounds often target key functional proteins in bacterial cell division, such as FtsZ .

Mode of Action

Benzylic compounds are known to be activated towards free radical attack . This suggests that 4-(Benzyloxy)-6-fluoro-1H-indole might interact with its targets through nucleophilic substitution or oxidation .

Biochemical Pathways

Benzylic compounds are known to undergo oxidative degradation, which could potentially affect various biochemical pathways .

Result of Action

Similar compounds have been found to have antimicrobial activity, suggesting that 4-(benzyloxy)-6-fluoro-1h-indole might also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of 4-(Benzyloxy)-6-fluoro-1H-indole could be influenced by various environmental factors. For instance, the presence of oxygen might facilitate the oxidative degradation of the compound . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and interaction with its targets.

Propriétés

IUPAC Name |

6-fluoro-4-phenylmethoxy-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO/c16-12-8-14-13(6-7-17-14)15(9-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKROWIBAAADFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442499 |

Source

|

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-6-fluoro-1H-indole | |

CAS RN |

312314-26-4 |

Source

|

| Record name | 4-(Benzyloxy)-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)